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Compound of Interest

Compound Name: (4-Amino-phenyl)-urea
CAS No.: 21492-80-8
Cat. No.: B1268273

Get Quote

Scaffold Versatility in Medicinal Chemistry & Kinase

Inhibitor Design
Executive Summary: The "Hinge-Binding" Anchor

(4-Amino-phenyl)-urea (CAS: 1008-02-2), also known as p-ureidoaniline, represents a critical

pharmacophore in modern drug discovery. While simple in structure, this moiety serves as the
foundational anchor for the "diarylurea” class of kinase inhibitors—a lineage of therapeutics
including Sorafenib, Regorafenib, and Lenvatinib that revolutionized oncology.

Its utility stems from its dual functionality: the urea motif acts as a rigid, bidentate hydrogen
bond donor/acceptor capable of engaging the "gatekeeper" residues in the ATP-binding pocket
of protein kinases, while the para-amino group provides a versatile handle for derivatization
into complex heterocycles. This guide details the high-fidelity synthesis, handling, and
medicinal application of this essential scaffold.

Chemical Identity & Physicochemical Profile[1][2][3][4]
[5][6][7][8]
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Property Specification

IUPAC Name (4-Aminophenyl)urea

4-Ureidoaniline; N-(4-Aminophenyl)urea; 1-
Common Synonyms ) )
Amino-4-ureidobenzene

CAS Number 1008-02-2

Molecular Formula C7H9oNs30

Molecular Weight 151.17 g/mol

Physical State White to off-white crystalline solid
Melting Point 162-165 °C (dec.)[1]

Solubilit Soluble in DMSO, DMF, hot water; sparingly
olubili
d soluble in ethanol.

pKa ~4.8 (aniline nitrogen), ~13-14 (urea protons)

Synthetic Methodologies

Producing high-purity (4-Amino-phenyl)-urea requires overcoming a specific challenge:
avoiding the formation of the symmetrical byproduct, 1,3-bis(4-aminophenyl)urea (carbanilide
derivative).

A. The "High-Fidelity" Route: Nitro-Reduction

Recommended for research scale (1g — 100g) where purity >98% is required.

This two-step approach eliminates the risk of over-reaction by using 4-nitroaniline as the
starting material. The nitro group is inert to cyanate, ensuring exclusive mono-urea formation.

Step 1: Synthesis of 4-Nitrophenylurea
 Dissolution: Dissolve 4-nitroaniline (1.0 eq) in glacial acetic acid/water (1:2 v/v) at 35°C.

o Carbamoylation: Add Sodium Cyanate (NaOCN, 1.2 eq) dissolved in warm water dropwise
over 30 minutes.
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e Reaction: The mixture forms a thick suspension. Stir at 55°C for 1 hour.

o Workup: Cool to 0°C. Filter the precipitate (4-nitrophenylurea). Wash with cold water to
remove unreacted cyanate. Dry in vacuo.

Step 2: Reduction to (4-Amino-phenyl)-urea

o Catalyst Preparation: Suspend 4-nitrophenylurea in Methanol (MeOH). Add 10 wt% Pd/C
catalyst (50% water wet).

o Hydrogenation: Stir under H2 atmosphere (balloon pressure or 1-2 bar) at RT for 4-6 hours.

« Purification: Filter through a Celite pad to remove Pd/C. Concentrate the filtrate.
Recrystallize from water/ethanol to yield white needles.

B. The "Direct-Selective" Route: pH-Controlled Diamine

Recommended for industrial cost-efficiency, provided strict pH control is maintained.
Reacting p-phenylenediamine directly with cyanate is faster but risks di-substitution.

o Mechanism: One amine is protonated (protected) using 1 equivalent of HCI, leaving the other
free to react with the cyanate.

o Critical Parameter: pH must be maintained between 3.5 and 4.5 to favor the mono-cation
species.

Visualization: Synthesis & Pharmacophore Logic
Diagram 1: Synthetic Pathways

The following flowchart illustrates the two primary routes, highlighting the "High-Fidelity" path
for research applications.
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Caption: Comparative synthetic routes. The Nitro-reduction pathway (top) avoids the

symmetrical impurity common in the direct diamine route.

Diagram 2: The Kinase Pharmacophore (Type Il Inhibition)

This diagram details why this scaffold is a "privileged structure” in oncology.
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Caption: Mechanism of Action. The urea motif forms a "bidentate anchor” with the kinase
Glu/Asp residues, stabilizing the inactive conformation.

Medicinal Chemistry Applications
The "Diarylurea" Class

(4-Amino-phenyl)-urea is the precursor to the Diarylurea class of kinase inhibitors. In these
drugs, the free amine is coupled with an aryl isocyanate or an activated carboxylic acid to
create a "Linker-Scaffold-Tail" architecture.

o Sorafenib (Nexavar): The first oral multikinase inhibitor. The urea acts as a bridge between a
halo-phenyl ring and a picolinamide ring.

» Design Rationale: The urea group forces the kinase into the inactive "DFG-out" conformation
(Type Il inhibition), offering high selectivity compared to Type | inhibitors that bind the active
form.

Derivatization Protocol (General)

To convert (4-Amino-phenyl)-urea into a kinase inhibitor candidate:
» Dissolve: 1.0 eq of (4-Amino-phenyl)-urea in dry DMF.
o Add Electrophile: Add 1.0 eq of an Aryl Isocyanate (e.g., 3-trifluoromethylphenyl isocyanate).

o Reaction: Stir at RT for 2—4 hours. The product (a symmetrical or asymmetrical diarylurea)
will often precipitate upon adding water.

Safety & Handling (MSDS Summary)

e GHS Classification: Warning.[2]

e Hazards:

[e]

H302: Harmful if swallowed.[2]

[e]

H315: Causes skin irritation.[2]

o

H319: Causes serious eye irritation.[2]
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Storage: Store under inert gas (Argon/Nitrogen). The amine is sensitive to oxidation
(browning) over time upon air exposure.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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